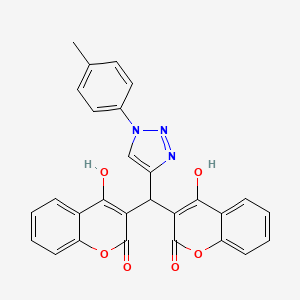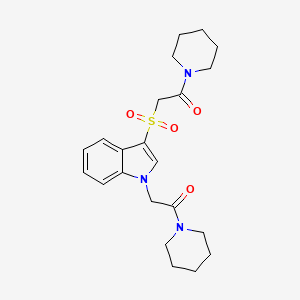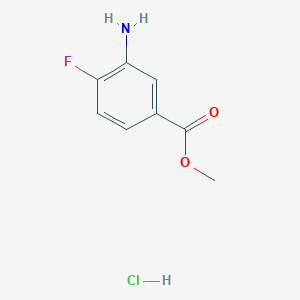
3,3'-((1-(p-Tolyl)-1h-1,2,3-triazol-4-yl)methylene)bis(4-hydroxy-2h-chromen-2-one)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,3’-((1-(p-Tolyl)-1h-1,2,3-triazol-4-yl)methylene)bis(4-hydroxy-2h-chromen-2-one) is a complex organic compound that belongs to the class of biscoumarin derivatives This compound is characterized by the presence of a triazole ring and two hydroxychromenone moieties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-((1-(p-Tolyl)-1h-1,2,3-triazol-4-yl)methylene)bis(4-hydroxy-2h-chromen-2-one) typically involves a multi-step process. One common method is the one-pot, three-component condensation reaction. This involves the reaction of aromatic aldehydes, amines, and 4-hydroxycoumarin under green chemistry conditions. The reaction is often carried out in water as a solvent with barium silicate nanoparticles as a catalyst .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of green chemistry and the use of efficient catalysts like barium silicate nanoparticles suggest that scalable production methods could be developed with further research.
Analyse Des Réactions Chimiques
Types of Reactions
3,3’-((1-(p-Tolyl)-1h-1,2,3-triazol-4-yl)methylene)bis(4-hydroxy-2h-chromen-2-one) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: Nucleophilic substitution reactions can occur at the hydroxy groups or the triazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions include quinone derivatives, dihydro derivatives, and various substituted coumarins.
Applications De Recherche Scientifique
3,3’-((1-(p-Tolyl)-1h-1,2,3-triazol-4-yl)methylene)bis(4-hydroxy-2h-chromen-2-one) has several scientific research applications:
Medicinal Chemistry: The compound has potential as an antimicrobial and anticancer agent due to its ability to interact with biological targets.
Materials Science: It can be used in the development of organic semiconductors and other advanced materials.
Biological Studies: The compound’s interactions with enzymes and proteins make it a valuable tool for studying biochemical pathways.
Mécanisme D'action
The mechanism of action of 3,3’-((1-(p-Tolyl)-1h-1,2,3-triazol-4-yl)methylene)bis(4-hydroxy-2h-chromen-2-one) involves its interaction with various molecular targets. The hydroxychromenone moieties can interact with enzymes and proteins, potentially inhibiting their activity. The triazole ring can also participate in binding interactions, enhancing the compound’s overall biological activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Hydroxycoumarin: A precursor in the synthesis of biscoumarin derivatives, known for its anticoagulant properties.
Dicoumarol: Another biscoumarin derivative with anticoagulant activity.
α-Benzyl amino coumarins: Compounds with similar structural features and potential therapeutic applications.
Uniqueness
3,3’-((1-(p-Tolyl)-1h-1,2,3-triazol-4-yl)methylene)bis(4-hydroxy-2h-chromen-2-one) is unique due to the presence of the triazole ring, which imparts additional biological activity and potential for diverse chemical modifications. This makes it a versatile compound for various scientific and industrial applications.
Propriétés
IUPAC Name |
4-hydroxy-3-[(4-hydroxy-2-oxochromen-3-yl)-[1-(4-methylphenyl)triazol-4-yl]methyl]chromen-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H19N3O6/c1-15-10-12-16(13-11-15)31-14-19(29-30-31)22(23-25(32)17-6-2-4-8-20(17)36-27(23)34)24-26(33)18-7-3-5-9-21(18)37-28(24)35/h2-14,22,32-33H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYWAKLVXOQJUNT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C=C(N=N2)C(C3=C(C4=CC=CC=C4OC3=O)O)C5=C(C6=CC=CC=C6OC5=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H19N3O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
493.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3-[2-(2-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]-6-{[(4-methylphenyl)methyl]sulfanyl}pyridazine](/img/structure/B2441532.png)
![2-(cyclopentylthio)-N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)acetamide](/img/structure/B2441533.png)
![4-(4-methylphenyl)-N-{[4-(propan-2-yl)phenyl]methyl}-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide](/img/structure/B2441536.png)
![2-(3-Methylphenyl)-5-[2-(methylsulfanyl)phenyl]-1,3,4-oxadiazole](/img/structure/B2441537.png)
![9'-Chloro-1-methyl-2'-phenyl-1',10b'-dihydrospiro[piperidine-4,5'-pyrazolo[1,5-c][1,3]benzoxazine]](/img/structure/B2441541.png)
![2-(3-(Dimethylamino)propyl)-6-methoxy-1-(pyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2441542.png)
![N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide](/img/structure/B2441544.png)
![Benzo[d][1,3]dioxol-5-yl(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)methanone](/img/structure/B2441545.png)

![2-chloro-N-{3-[6-(morpholin-4-yl)pyridazin-3-yl]phenyl}benzamide](/img/structure/B2441548.png)



![(2E)-3-[(4-chloro-2-fluorophenyl)amino]-1-{2-[(4-chlorophenyl)methoxy]phenyl}prop-2-en-1-one](/img/structure/B2441555.png)
